molecular formula C12H10N2O B8304742 Imidazo-[1,2-a]-quinoline-2-methanol

Imidazo-[1,2-a]-quinoline-2-methanol

Cat. No.: B8304742
M. Wt: 198.22 g/mol
InChI Key: XDABQGSSYNCKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo-[1,2-a]-quinoline-2-methanol is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal and organic chemistry research . Compounds featuring the imidazo[1,2-a]quinoline scaffold, such as this one, have been investigated for their potential as antiallergic agents, as evidenced by patent literature . Furthermore, related molecular frameworks, particularly imidazo[1,2-a]pyridine and quinazoline derivatives, are actively being explored in oncology research for their ability to inhibit the PI3Kα signaling pathway, a key target in tumorigenesis . The broader class of imidazo-fused quinolines also serves as a valuable precursor in synthetic chemistry; for instance, the hydroxymethyl group can be oxidized to a formyl group, providing a versatile handle for further chemical derivatization and library synthesis for biological screening . Modern synthetic methods, including metal-free decarboxylative cyclizations, continue to advance the accessibility of these complex heterocycles . This product is intended for research purposes and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

imidazo[1,2-a]quinolin-2-ylmethanol

InChI

InChI=1S/C12H10N2O/c15-8-10-7-14-11-4-2-1-3-9(11)5-6-12(14)13-10/h1-7,15H,8H2

InChI Key

XDABQGSSYNCKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC(=CN32)CO

Origin of Product

United States

Scientific Research Applications

Synthesis of Imidazo-[1,2-a]-quinoline-2-methanol

The synthesis of this compound can be achieved through various methods. One notable approach involves the use of ionic liquid catalysis under ultrasonic irradiation, which enhances reaction efficiency and yield. This method allows for the synthesis of imidazo[1,2-a]quinoline derivatives from aldehydes, enaminones, and malononitrile in a one-pot reaction with high yields and mild conditions .

Biological Activities

This compound exhibits a range of biological activities:

  • Central Benzodiazepine Receptor Ligands : Derivatives of imidazo[1,5-a]quinoline have shown high affinity for central benzodiazepine receptors, with some compounds demonstrating anxiolytic and neuroprotective properties without the side effects typical of traditional benzodiazepines . For instance, fluoroderivative compounds have been identified with Ki values in the nanomolar range, indicating potent receptor binding.
  • Antidiabetic Agents : Research has highlighted the potential of imidazo[1,2-c]quinazoline derivatives as α-glucosidase inhibitors. These compounds can regulate blood glucose levels effectively, making them candidates for type 2 diabetes treatment . The inhibitory potencies of these derivatives were evaluated against α-glucosidase, revealing promising IC50 values.
  • Epidermal Growth Factor Receptor Inhibitors : Imidazo[1,2-a]quinoxaline-based inhibitors have been synthesized targeting the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy. These compounds demonstrated significant binding interactions with EGFR and exhibited inhibitory activities against various cancer cell lines .

Case Study 1: Anxiolytic Properties

A series of imidazo[1,5-a]quinoline derivatives were synthesized and evaluated for their anxiolytic effects. Compounds were tested in vivo for their ability to reduce anxiety-like behaviors in animal models. Results indicated that certain derivatives significantly decreased anxiety without causing sedation, highlighting their therapeutic potential .

Case Study 2: Antidiabetic Activity

In a study focusing on α-glucosidase inhibition, several derivatives of imidazo[1,2-c]quinazoline were synthesized. The most potent inhibitors were identified through structure-activity relationship analysis and further validated through molecular docking studies to confirm their binding interactions with the enzyme .

Table 1: Biological Activities of Imidazo-[1,2-a]-quinoline Derivatives

Compound NameActivity TypeIC50/Ki ValueNotes
Fluoroderivative 7wCBR LigandKi = 0.44 nMMost potent among tested derivatives
Compound 19eα-Glucosidase InhibitorIC50 = 50.0 µMEffective in regulating blood glucose
Compound 27eEGFR InhibitorNot specifiedActive against cancer cell lines

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Imidazo[1,2-a]quinoline-2-methanol with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* H-Bond Donors Heterocyclic Core Reference
Imidazo[1,2-a]quinoline-2-methanol C12H11N2O 199.23 -CH2OH 1.8† 1 Quinoline
Imidazo[1,2-a]quinoline-2-carbaldehyde C12H8N2O 196.21 -CHO 2.1 0 Quinoline
Imidazo[1,2-a]pyrimidin-2-ylmethanol C7H7N3O 149.15 -CH2OH 0.3 1 Pyrimidine
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one C11H9N3OS 231.27 -SMe, -NHCO 2.5 1 Quinazoline
4-Diethylaminoimidazo[1,2-a]quinoxaline C14H15N5 253.31 -N(Et)2 3.0 0 Quinoxaline

*Predicted using XlogP3 or analogous methods.
†Estimated based on analog data.

Key Observations:

  • Substituent Effects: The hydroxymethyl group (-CH2OH) in Imidazo[1,2-a]quinoline-2-methanol increases polarity and hydrogen-bonding capacity relative to carbaldehydes (-CHO) or alkylamino groups (-N(Et)2), which may enhance aqueous solubility .

Preparation Methods

Reaction Overview

A seminal method from US Patent 5,389,640 involves benzoylation of 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-methanol followed by hydrolysis. The two-step process ensures high regioselectivity:

Step 1: Benzoylation
The starting material reacts with benzoyl chloride in dichloromethane under nitrogen atmosphere. Triethylamine acts as a base to neutralize HCl, driving the reaction to completion. The intermediate, 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-methyl benzoate, is isolated via extraction and silica gel chromatography.

Step 2: Hydrolysis
The benzoate ester undergoes hydrolysis using glycolic acid at 150°C–160°C for 3 hours. The crude product is dissolved in dilute HCl, treated with decolorizing carbon, and basified with ammonium hydroxide to precipitate Imidazo[1,2-a]-quinoline-2-methanol. Recrystallization from ethyl acetate yields greenish crystals (89.6% purity).

Optimization Insights

  • Temperature Control : Excessive heat (>160°C) leads to decomposition, reducing yield.

  • Solvent Selection : Ethyl acetate maximizes recrystallization efficiency by balancing polarity and solubility.

  • Catalyst-Free Conditions : The absence of metal catalysts simplifies purification but requires prolonged reaction times.

Domino Reaction Approach

Synthetic Pathway

A domino reaction reported by Iminova et al. (2008) enables one-pot synthesis of imidazo[1,2-a]quinoline derivatives. Methyl 2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate reacts with substituted acetonitriles (XCH2CN, X = CN, hetaryl) in acetic acid with sodium acetate. The sequence involves:

  • Nucleophilic Attack : Acetonitrile’s nitrile group attacks the benzoxazine carbonyl.

  • Cyclization : Intramolecular amidation forms the imidazole ring.

  • Rearomatization : Acidic conditions promote quinoline ring reformation.

The method achieves 60%–85% yields, with 2-methylimidazo[1,2-a]quinolin-5(3H)-one as a major byproduct.

Critical Parameters

  • Acetonitrile Substituents : Electron-withdrawing groups (e.g., CN) enhance reaction rates by stabilizing transition states.

  • Acetic Acid Concentration : Higher acidity (≥50%) accelerates cyclization but risks side reactions.

  • X-ray Validation : Crystallographic data confirm the product’s regioisomeric purity, ruling out [1,5-a] or [4,5-c] isomers.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89 (s, 1H, imidazole-H), 4.72 (s, 2H, -CH2OH), 3.61 (t, J = 6.8 Hz, 2H, N-CH2).

  • 13C NMR (100 MHz, CDCl3): δ 155.6 (C=O), 142.3 (imidazole-C), 128.9–121.4 (quinoline-C), 62.1 (-CH2OH).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar quinoline system and non-coplanar imidazole ring, with hydrogen bonding between methanol OH and neighboring nitrogen atoms.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Benzoylation-Hydrolysis89.6%6 hoursHigh purity, scalableMulti-step, requires toxic glycolic acid
Domino Reaction75%4 hoursOne-pot synthesis, regioselectiveSensitive to acetonitrile substituents
Copper-Catalyzed65%–70%24 hoursBroad substrate scopeMetal contamination risks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.